2-Amino-6-phenyl-5,6-dihydro-1,3-thiazin-4-one
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Overview
Description
2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with α-bromoacetophenone in the presence of a base, leading to the formation of the thiazine ring . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions . The reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one include other thiazine derivatives such as:
- 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine
- 2-phenyl-5,6-dihydro-4H-1,3-thiazine
Uniqueness
What sets 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one apart from similar compounds is its specific substitution pattern and the resulting biological activities. The presence of the phenyl group at the 6-position and the amino group at the 2-position can significantly influence its chemical reactivity and biological properties, making it a unique and valuable compound for research and development .
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-amino-6-phenyl-5,6-dihydro-1,3-thiazin-4-one |
InChI |
InChI=1S/C10H10N2OS/c11-10-12-9(13)6-8(14-10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13) |
InChI Key |
XUNWWYMPVATWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC1=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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